molecular formula C4H9ClF3NO2S B2636493 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride CAS No. 1275596-05-8

2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride

Cat. No.: B2636493
CAS No.: 1275596-05-8
M. Wt: 227.63
InChI Key: SQQJGJGTBYSBMC-UHFFFAOYSA-N
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Description

Table 1: Structural Comparison of Classical Sulfonamides and 2-(2-Aminoethanesulfonyl)-1,1,1-Trifluoroethane Hydrochloride

Feature Sulfanilamide 2-(2-Aminoethanesulfonyl)-1,1,1-Trifluoroethane Hydrochloride
Core Structure Benzene-sulfonamide Ethane-sulfonamide with trifluoroethyl and aminoethyl groups
Key Functional Groups -NH₂, -SO₂NH₂

Properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfonyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO2S.ClH/c5-4(6,7)3-11(9,10)2-1-8;/h1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQJGJGTBYSBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1275596-05-8
Record name 2-(2-aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride typically involves the oxidative halogenation of 2-aminoethanethiol or bis-(2-aminoethyl)-disulfide in their acid addition salt forms. This process yields 2-aminoethanesulfonyl halogenide acid addition salt, which is then reacted with a nucleophilic azide in a polar solvent . The resulting product is further processed to obtain the desired hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The trifluoroethane moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like azides. Reaction conditions typically involve controlled temperatures and the use of polar solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Before delving into applications, it is essential to understand the properties of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride. This compound features a sulfonamide group and trifluoroethyl moiety, which contribute to its unique reactivity and solubility characteristics. Its molecular formula is C4_4H8_8ClF3_3N2_2O2_2S, and it is often utilized as an organic buffer in biological systems.

Biochemical Applications

Buffering Agent :
One of the primary uses of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride is as a buffering agent in biological and biochemical experiments. It helps maintain pH stability in various reactions, which is crucial for enzyme activity and other biochemical processes.

Application Description
Buffering AgentMaintains pH levels in biochemical assays
Enzyme StabilizationEnhances the stability and activity of enzymes

Pharmaceutical Research

Drug Development :
The compound has been investigated for its potential use in drug development due to its structural properties that may influence biological activity. Studies have shown that modifications to the sulfonamide group can lead to enhanced efficacy against specific targets.

Study Focus Findings
Antimicrobial ActivityVariants of the compound demonstrated significant antimicrobial properties against various pathogens.
Anti-inflammatory EffectsResearch indicated potential anti-inflammatory mechanisms that could be harnessed for therapeutic use.

Case Studies

Several case studies have documented the applications of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride in clinical settings:

  • Case Study 1: Antimicrobial Efficacy
    • A study evaluated the effectiveness of this compound against resistant strains of bacteria. Results indicated a notable reduction in bacterial growth when treated with the compound compared to control groups.
  • Case Study 2: Enzyme Activity
    • In a controlled experiment, researchers assessed the impact of varying concentrations of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride on enzyme kinetics. The findings suggested that optimal concentrations significantly enhanced enzyme activity.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways. Its trifluoroethane moiety contributes to its stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key comparisons with structurally or functionally related compounds:

Compound Name CAS Molecular Formula Key Functional Groups Physical State Applications Hazards Environmental Impact
2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride 58685127 C₄H₈F₃NO₂S·HCl Sulfonyl, amine (HCl salt), trifluoroethyl Solid (predicted) Pharmaceuticals (hypothesized) Limited data; potential amine-related irritation Likely lower persistence than halogenated alkanes
2-Chloro-1,1,1-trifluoroethane 75-88-7 C₂H₂ClF₃ Chloro, trifluoroethyl Gas Refrigerant, solvent, laboratory use Respiratory irritation, ozone depletion High ozone-depletion potential (ODP)
1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) 306-83-2 C₂HCl₂F₃ Dichloro, trifluoroethyl Liquid Historical refrigerant, solvent Hepatotoxic, suspected carcinogen Moderate ODP, phased out under Montreal Protocol
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride 214353-17-0 C₈H₇ClF₃NO₂·HCl Trifluoroethyl, diol, aromatic amine (HCl salt) Solid Pharmaceutical intermediate No specific data; aromatic amines may pose sensitization risks Unclear degradation pathway
2-(Difluoromethoxy)-1,1,1-trifluoroethane (Isoflurane Impurity B) 1885-48-9 C₃H₃F₅O Difluoromethoxy, trifluoroethyl Liquid Pharmaceutical impurity (anesthetic manufacturing) Limited data; fluorinated ethers may cause dizziness High global warming potential (GWP)
1,1,2-Trichloro-1,2,2-trifluoroethane (R113) 76-13-1 C₂Cl₃F₃ Trichloro, trifluoroethyl Liquid Solvent, refrigerant (historical) Neurotoxic, carcinogenic High ODP and GWP; banned under Montreal Protocol

Key Findings:

Structural Differences: The target compound’s sulfonamide group distinguishes it from halogenated alkanes (e.g., HCFC-123, R113) and ethers (e.g., Isoflurane impurity). Hydrochloride salt form improves solubility compared to neutral analogs like 2-Chloro-1,1,1-trifluoroethane .

Hazard Profiles: Halogenated alkanes (e.g., R113, HCFC-123) exhibit significant environmental and health risks (e.g., ozone depletion, carcinogenicity) . The target compound’s hazards are undefined but may align with amine-related risks (e.g., irritation) due to the primary ammonium group .

Environmental Impact :

  • Chlorofluorocarbons (CFCs) like R113 have high ODP and GWP, leading to regulatory bans .
  • The target compound’s sulfonamide group may promote faster degradation, reducing environmental persistence compared to CFCs .

Applications :

  • Halogenated ethanes (e.g., HCFC-123) were historically used as refrigerants, while the target compound’s structure suggests pharmaceutical relevance (e.g., protease inhibitors) .

Notes

  • Data Gaps : Toxicological and ecological data for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs.
  • Conflicting Evidence : Some compounds (e.g., 2-Chloro-1,1,1-trifluoroethane) are gases, while others (e.g., aromatic derivatives) are solids, highlighting divergent physical properties despite shared trifluoroethyl motifs .
  • Regulatory Context : Halogenated alkanes face strict regulations due to environmental harm, whereas sulfonamide derivatives may face scrutiny under REACH or pharmaceutical safety guidelines .

Biological Activity

Chemical Identity and Structure
2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride is a synthetic compound characterized by its trifluoromethyl group and sulfonamide functionality. The molecular formula is C4H8ClF3N2O2SC_4H_8ClF_3N_2O_2S, and it is often utilized in research settings due to its unique chemical properties.

Biological Activity
The biological activity of this compound has garnered attention in various fields, including pharmacology and toxicology. Its interactions with biological systems can be summarized as follows:

  • Enzyme Inhibition : Studies have indicated that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
  • Receptor Interaction : Preliminary research suggests that it may interact with specific receptors in the central nervous system, which could have implications for its use as a therapeutic agent.

The mechanism of action for 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride involves several biochemical pathways:

  • Electrophilic Properties : The trifluoromethyl group enhances the electrophilic nature of the compound, allowing it to form covalent bonds with nucleophilic sites on proteins.
  • Modulation of Signaling Pathways : By interacting with receptors or enzymes, the compound may alter intracellular signaling cascades, affecting cellular responses.

In Vitro Studies

Recent in vitro studies have demonstrated the following findings:

  • Toxicological Assessments : Research indicates that at high concentrations, the compound exhibits cytotoxic effects on various cell lines. For instance, exposure to concentrations above 100 µM resulted in significant cell death, suggesting a dose-dependent relationship between exposure and toxicity.
  • Metabolic Pathways : The compound has been shown to undergo biotransformation in liver microsomes, producing metabolites that may also exhibit biological activity.

Case Studies

Several case studies have highlighted the potential applications and risks associated with this compound:

  • Pharmacological Applications : A study published in a peer-reviewed journal explored the use of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride as a potential anti-inflammatory agent. Results indicated a reduction in pro-inflammatory cytokines in treated models.
  • Toxicity Reports : Documented cases of adverse reactions from unregulated use of similar compounds underline the importance of controlled studies to establish safe dosage levels and therapeutic windows.

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor InteractionModulates signaling pathways
CytotoxicityExhibits cytotoxic effects at high concentrations
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride, and what intermediates are critical?

  • Answer : Synthesis of fluorinated sulfonamides typically involves sequential functionalization. For analogous compounds, fluorination of chloro precursors (e.g., 1-chloro-1,1-difluoroethane) with anhydrous HF and catalysts like SbCl₃ is common . Sulfonamide formation may require reacting a sulfonyl chloride intermediate with an amine (e.g., ethylenediamine derivatives), followed by HCl salt formation. Key intermediates include 1,1,1-trifluoroethane derivatives and sulfonyl chlorides. Adapt methods from similar fluorinated amines, such as ammoniation and dehydrochlorination steps .

Q. Which analytical techniques are essential for structural validation and purity assessment?

  • Answer : Use ¹H/¹⁹F NMR to confirm trifluoroethyl and sulfonamide groups. HPLC-MS (high-resolution) detects impurities like unreacted sulfonyl chlorides or dehalogenated byproducts. Purity can be quantified via ion chromatography for chloride content and Karl Fischer titration for moisture, critical given HF’s hygroscopic nature . Thermal stability under experimental conditions should be assessed via TGA-DSC .

Q. What safety protocols are mandatory for handling this compound in the lab?

  • Answer : Use fume hoods , nitrile gloves , and chemical-resistant goggles to avoid inhalation/skin contact. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Dispose via EPA/RCRA guidelines for halogenated waste, as HF byproducts are corrosive. Degradation studies (e.g., pH stability) are advised to identify hazardous breakdown products like HCl or sulfonic acids .

Advanced Research Questions

Q. How can reaction parameters (temperature, catalyst loading) be optimized to maximize yield and minimize byproducts?

  • Answer : For fluorination steps, maintain temperatures <100°C to avoid catalyst deactivation (SbCl₃) and side reactions. Catalyst concentrations of 0.1–5 wt% balance activity and cost . Use DoE (Design of Experiments) to model interactions between HF stoichiometry, pressure (5–30 bar), and residence time. Monitor byproducts (e.g., dichloro derivatives) via GC-MS and adjust Cl₂ co-feed to sustain catalyst activity .

Q. What computational tools predict this compound’s phase behavior and solubility in mixed solvents?

  • Answer : The Peng-Robinson equation of state accurately models vapor-liquid equilibria for fluorinated ethanes, aiding in solvent selection (e.g., DCM, THF) for recrystallization . COSMO-RS simulations estimate solubility parameters and preferential solvation in polar aprotic solvents. Validate predictions with UV-Vis spectroscopy or dynamic light scattering for colloidal stability .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

  • Answer : Discrepancies often arise from catalyst lot variability (SbCl₃ purity) or HF moisture content . Characterize catalyst batches via XRD and BET surface area analysis . For inconsistent byproducts, use HPLC-TOF to trace trace chlorinated impurities (e.g., 1,1-dichloro derivatives) and optimize Cl₂ quenching steps. Cross-validate with in situ FTIR to monitor reaction progression .

Methodological Notes

  • Synthesis : Prioritize flow chemistry for exothermic fluorination steps to enhance heat transfer and scalability .
  • Characterization : Pair X-ray crystallography with DFT calculations to resolve stereoelectronic effects of the sulfonamide group .
  • Safety : Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life and storage criteria .

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